![molecular formula C22H26N2O3 B5598706 N-{(3S*,4R*)-1-[(4'-hydroxy-4-biphenylyl)carbonyl]-4-isopropyl-3-pyrrolidinyl}acetamide](/img/structure/B5598706.png)

N-{(3S*,4R*)-1-[(4'-hydroxy-4-biphenylyl)carbonyl]-4-isopropyl-3-pyrrolidinyl}acetamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

This compound belongs to a class of molecules that include acetamides, which are derivatives of acetic acid where the hydroxyl group has been replaced by an amine group. Acetamides have a wide range of applications in chemistry and pharmacology due to their varied properties and functionalities.

Synthesis Analysis

The synthesis of related acetamide compounds often involves complex organic synthesis techniques, including the use of chiral amino acids to introduce various alkyl and aryl substituents, and catalytic processes for achieving high selectivity and yield. For example, the one-pot synthesis proposed for N-(4-hydroxyphenyl)acetamide, achieved through the reductive carbonylation of nitrobenzene catalyzed by Pd(II)-complexes, demonstrates the type of synthetic approach that might be applicable (Vavasori, Capponi, & Ronchin, 2023).

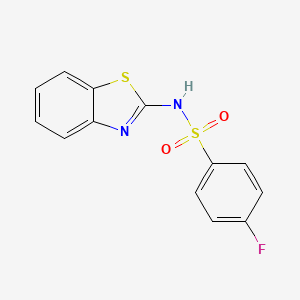

Molecular Structure Analysis

Structural and molecular docking analyses, such as those performed on N-(2-aminophenyl)-2-(2-isopropylphenoxy) acetamide, provide insights into the molecular arrangement, crystal structure, and potential interaction sites with biological targets. These analyses often reveal the presence of intermolecular hydrogen bonds and the spatial arrangement that could influence the compound's biological activity (Sharma et al., 2018).

Chemical Reactions and Properties

Acetamides participate in various chemical reactions, including nucleophilic substitutions and rearrangements, which can modify their structure and functional properties. Studies on the substitution reactions of pyridine 1-oxides with thiols highlight the reactivity of similar molecular structures under specific conditions, potentially leading to the formation of sulfide derivatives or the introduction of new functional groups (Prachayasittikul, Doss, & Bauer, 1991).

Scientific Research Applications

Crystallography and Molecular Structure

One study investigates the crystal structure of a related pseudodipeptide, highlighting its extended conformation and intramolecular interactions, which could have implications for understanding the conformational behavior of N-{(3S*,4R*)-1-[(4'-hydroxy-4-biphenylyl)carbonyl]-4-isopropyl-3-pyrrolidinyl}acetamide in solid-state and solution phases (Corbier et al., 2000).

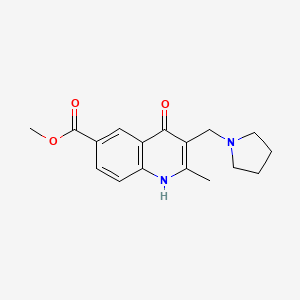

Anticancer Applications

Another research avenue explores the synthesis and molecular docking analysis of N-(2-aminophenyl)-2-(2-isopropylphenoxy) acetamide, demonstrating potential anticancer activity by targeting the VEGFr receptor. This suggests that compounds with similar structures, including N-{(3S*,4R*)-1-[(4'-hydroxy-4-biphenylyl)carbonyl]-4-isopropyl-3-pyrrolidinyl}acetamide, could have therapeutic relevance in cancer treatment (Sharma et al., 2018).

Organic Synthesis and Chemical Reactions

The compound also finds application in organic synthesis, where the rearrangement reactions of related structures have been studied, providing insights into the reactivity and potential synthetic utility of N-{(3S*,4R*)-1-[(4'-hydroxy-4-biphenylyl)carbonyl]-4-isopropyl-3-pyrrolidinyl}acetamide (Getlik et al., 2013).

Pharmaceutical Chemistry

In the realm of pharmaceutical chemistry, the synthesis and structure-activity relationship studies of related compounds have yielded potent and selective kappa-opioid agonists, indicating that N-{(3S*,4R*)-1-[(4'-hydroxy-4-biphenylyl)carbonyl]-4-isopropyl-3-pyrrolidinyl}acetamide may also have potential applications in developing new therapeutics (Barlow et al., 1991).

Enzymatic Reactions and Green Chemistry

The compound's relevance extends to enzymatic reactions and green chemistry, where chemoselective acetylation reactions involving similar structures have been explored. This research could inform environmentally friendly synthetic routes for derivatives of N-{(3S*,4R*)-1-[(4'-hydroxy-4-biphenylyl)carbonyl]-4-isopropyl-3-pyrrolidinyl}acetamide (Magadum & Yadav, 2018).

properties

IUPAC Name |

N-[(3S,4R)-1-[4-(4-hydroxyphenyl)benzoyl]-4-propan-2-ylpyrrolidin-3-yl]acetamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H26N2O3/c1-14(2)20-12-24(13-21(20)23-15(3)25)22(27)18-6-4-16(5-7-18)17-8-10-19(26)11-9-17/h4-11,14,20-21,26H,12-13H2,1-3H3,(H,23,25)/t20-,21+/m0/s1 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SVVDFJQJFFYLIK-LEWJYISDSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C1CN(CC1NC(=O)C)C(=O)C2=CC=C(C=C2)C3=CC=C(C=C3)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)[C@@H]1CN(C[C@H]1NC(=O)C)C(=O)C2=CC=C(C=C2)C3=CC=C(C=C3)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H26N2O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

366.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![(4aR*,7aS*)-1-(cyclobutylcarbonyl)-4-(2-ethoxybenzyl)octahydrothieno[3,4-b]pyrazine 6,6-dioxide](/img/structure/B5598624.png)

![3-(benzylideneamino)-5-{[5-(2,4-dichlorophenyl)-2-furyl]methylene}-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B5598628.png)

![4-[4-(3-cyclohexylpropanoyl)-1-piperazinyl]-6-(4,5-dimethyl-1H-imidazol-1-yl)-2-methylpyrimidine](/img/structure/B5598632.png)

![3-amino-6-(2-thienyl)thieno[2,3-b]pyridine-2-carbonitrile](/img/structure/B5598635.png)

![3-{2-[3-(1,3-benzothiazol-2-yl)piperidin-1-yl]-2-oxoethyl}-5,5-dimethyl-1,3-oxazolidine-2,4-dione](/img/structure/B5598647.png)

![2-(2,3-dimethylphenoxy)-N-[3-(trifluoromethyl)phenyl]acetamide](/img/structure/B5598659.png)

![2-[2-(1H-imidazol-4-yl)ethyl]-9-(2-morpholinylacetyl)-2,9-diazaspiro[5.5]undecan-3-one dihydrochloride](/img/structure/B5598666.png)

![3-[(dimethylamino)methyl]-2,7,8-trimethyl-4-quinolinol](/img/structure/B5598673.png)

methanone](/img/structure/B5598686.png)

![1-[(2-chlorophenoxy)acetyl]-4-(4-fluorophenyl)piperazine](/img/structure/B5598702.png)

![ethyl 2-(2-furoylamino)-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate](/img/structure/B5598721.png)

![5,8-dimethyl-2-({[1-phenyl-3-(1H-1,2,4-triazol-1-yl)propyl]amino}methyl)quinolin-4-ol](/img/structure/B5598732.png)